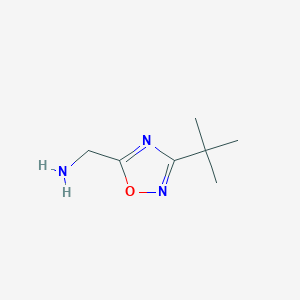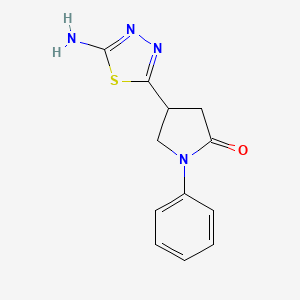
4-(5-氨基-1,3,4-噻二唑-2-基)-1-苯基吡咯烷-2-酮
描述
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C12H12N4OS and its molecular weight is 260.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌和抗氧化活性
Joseph等人(2013年)进行的一项研究合成了一系列噻二唑取代噻唑啉-4-酮,包括与4-(5-氨基-1,3,4-噻二唑-2-基)-1-苯基吡咯烷-2-酮相关的化合物。这些化合物在人类乳腺腺癌细胞的体外抗增殖活性上进行了评估,并显示出有希望的结果,一些衍生物的IC50值低于150 μmol L-1。此外,抗氧化研究显示出某些衍生物具有优越的活性,表明它们在癌症治疗和氧化应激管理中的潜在用途(Joseph et al., 2013)。
抗菌特性
Hotsulia和Fedotov(2019年)优化了含有噻二唑片段的1,2,4-三唑-3-硫酮的S-衍生物的合成,类似于所讨论的化合物。该研究表明了抗菌活性的潜力,为进一步的体内和体外研究探索这些特性奠定了基础(Hotsulia & Fedotov, 2019)。
抗糖尿病药物
Gummidi等人(2021年)开发了涉及噻二唑胺的噻唑啉-4-酮分子杂合物。这些与感兴趣的化合物相关的化合物通过α-葡萄糖苷酶和α-淀粉酶抑制评估了它们的抗糖尿病活性。一种化合物表现出有希望的抑制作用,表明其作为抗糖尿病药物的潜在用途(Gummidi et al., 2021)。
抗菌和抗真菌活性
Hussain等人(2008年)合成了噻二唑衍生物并对其进行了抗菌和抗真菌活性评估。这些化合物对各种细菌和真菌菌株显示出显著活性,表明噻二唑衍生物在开发新的抗微生物药物方面具有潜力(Hussain et al., 2008)。
缓蚀
Tang等人(2009年)研究了噻二唑衍生物作为铜腐蚀抑制剂。这些化合物表现出有效的抑制性能,表明它们在材料科学中的潜在应用,特别是在缓蚀保护方面(Tang et al., 2009)。
作用机制
Target of Action
The compound “4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one” is a derivative of 1,3,4-thiadiazole . These derivatives have been evaluated for their in vitro antitumor activities against various human tumor cell lines . .
Mode of Action
Other 1,3,4-thiadiazole derivatives have been shown to exhibit cytotoxic activity, suggesting that they may interact with cellular components to inhibit cell growth or induce apoptosis .
Biochemical Pathways
Other 1,3,4-thiadiazole derivatives have been shown to exhibit antitumor activities, suggesting that they may affect pathways related to cell growth and apoptosis .
Result of Action
Other 1,3,4-thiadiazol derivatives have been shown to exhibit antitumor activities, suggesting that they may inhibit cell growth or induce apoptosis .
未来方向
生化分析
Biochemical Properties
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, thereby influencing metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution is crucial for its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic targets .
属性
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXZNJCQIUDIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649315 | |
| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-31-0 | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



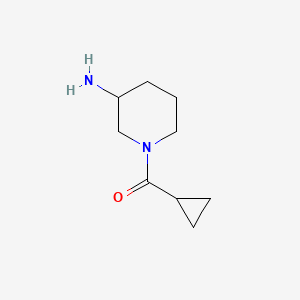
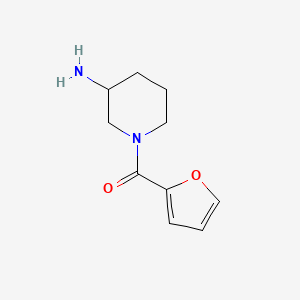
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

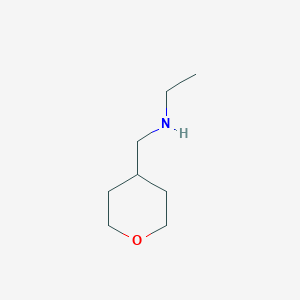

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)


![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
